molecular formula C10H11BrS B1273621 2-Bromo-3-[4-(methylthio)phenyl]-1-propene CAS No. 842140-44-7

2-Bromo-3-[4-(methylthio)phenyl]-1-propene

Cat. No.: B1273621
CAS No.: 842140-44-7
M. Wt: 243.17 g/mol
InChI Key: KOQPYTYLRBXZQA-UHFFFAOYSA-N
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Description

2-Bromo-3-[4-(methylthio)phenyl]-1-propene: is an organic compound with the molecular formula C10H11BrS It is characterized by the presence of a bromine atom, a methylthio group, and a phenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-[4-(methylthio)phenyl]-1-propene can be achieved through several methods. One common approach involves the bromination of 3-[4-(methylthio)phenyl]-1-propene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[4-(methylthio)phenyl]-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the double bond.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid for sulfoxide formation.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for reduction of the bromine atom.

Major Products

    Substitution: Formation of 3-[4-(methylthio)phenyl]-1-azidopropene.

    Oxidation: Formation of 2-Bromo-3-[4-(methylsulfinyl)phenyl]-1-propene.

    Reduction: Formation of 3-[4-(methylthio)phenyl]-1-propene.

Scientific Research Applications

2-Bromo-3-[4-(methylthio)phenyl]-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Material Science: It is utilized in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: The compound is investigated for its biological activity and potential as a bioactive molecule in various assays.

Mechanism of Action

The mechanism of action of 2-Bromo-3-[4-(methylthio)phenyl]-1-propene involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the methylthio group can participate in redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-[4-(ethylthio)phenyl]-1-propene
  • 2-Bromo-3-[4-(fluoro)phenyl]-1-propene
  • 2-Bromo-3-[4-(methoxy)phenyl]-1-propene

Uniqueness

2-Bromo-3-[4-(methylthio)phenyl]-1-propene is unique due to the presence of the methylthio group, which imparts distinct chemical properties compared to its analogs The methylthio group enhances the compound’s reactivity in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrS/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPYTYLRBXZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301242878
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842140-44-7
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842140-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-4-(methylthio)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301242878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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